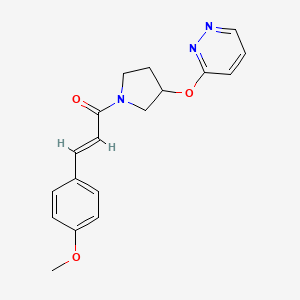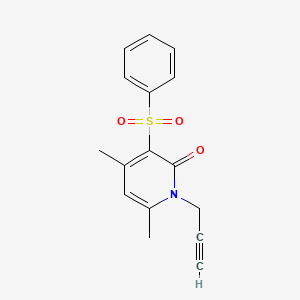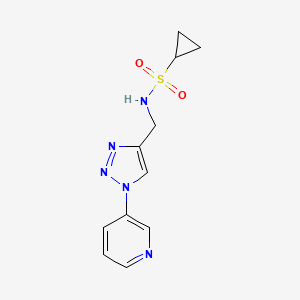
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The structure of similar compounds is often characterized by techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These properties can be studied using techniques such as density functional theory (DFT), which can be used to study the molecular electrostatic potential and frontier molecular orbitals .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has highlighted innovative synthetic approaches and the chemical properties of compounds related to N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanesulfonamide. For instance, the rearrangement of threonine and serine-based sulfonamides has been explored, yielding chiral pyrrolidin-3-ones, suggesting a pathway for producing novel derivatives with potentially unique biological activities (Králová et al., 2019). Moreover, studies on the cyclisation of homoallylic sulfonamides to pyrrolidines underscore the versatility of sulfonamides in synthesizing complex cyclic structures (Haskins & Knight, 2002).
Biological Applications
The search for new antimicrobial agents has led to the synthesis and evaluation of 1,2,4-triazole derivatives containing the sulfonamido moiety, demonstrating significant antibacterial activity. These findings indicate the potential for compounds within this class to serve as bases for developing new antimicrobial drugs (El-Sayed, 2006). Another study on the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety highlighted their high activities against bacteria, further supporting the utility of sulfonamide derivatives in medical research (Azab et al., 2013).
Advanced Materials and Applications
The encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage, facilitated by the sulfonamide group, showcases the potential for designing novel drug delivery systems. This study highlights the increased cytotoxicity of these complexes against cancer cells, illustrating the therapeutic applications of sulfonamide derivatives in oncology (Mattsson et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its properties and potential applications. Compounds with similar structures have a wide range of applications in pharmacy and biology, including use in the synthesis of drugs, as enzyme inhibitors, and in the construction of stimulus-responsive drug carriers .
Eigenschaften
IUPAC Name |
N-[(1-pyridin-3-yltriazol-4-yl)methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S/c17-19(18,11-3-4-11)13-6-9-8-16(15-14-9)10-2-1-5-12-7-10/h1-2,5,7-8,11,13H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJLJMLVUNBOLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
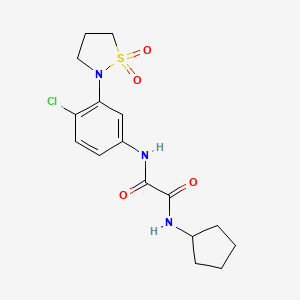
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2613689.png)
![N~4~-(4-fluorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2613690.png)
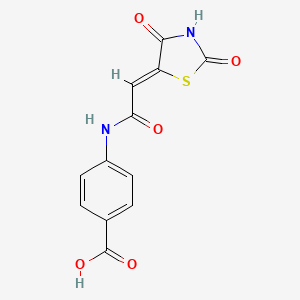
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-[3-(methylthio)phenyl]ethanediamide](/img/structure/B2613692.png)
![N-[[2-[4-[(Dimethylamino)methyl]phenyl]phenyl]methyl]but-2-ynamide](/img/structure/B2613696.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2613697.png)
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-propanoylphenoxy)acetate](/img/structure/B2613698.png)
![4-Chloro-2-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2613699.png)
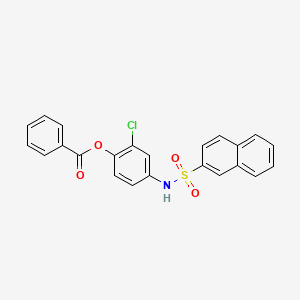
![methyl 4-(2-chloropyridine-4-carbonyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2613703.png)
![4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2613704.png)
